

Commercial Availability and Synthetic Guide for Methyl 2,4-dimethoxybenzoate

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Compound of Interest

Compound Name: Methyl 2,4-dimethoxybenzoate

Cat. No.: B1295305

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxybenzoate is a valuable chemical intermediate with applications in various research and development sectors, including pharmaceuticals and fragrance industries. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of a relevant biological signaling pathway where structurally similar compounds have shown activity.

Commercial Availability

Methyl 2,4-dimethoxybenzoate is readily available from several chemical suppliers in various quantities and purities. The following table summarizes the offerings from prominent vendors.

Supplier	Product Number/CAS	Purity	Available Quantities
Matrix Scientific	070649 / 2150-41-6	Not Specified	1g, 5g, 25g
Sigma-Aldrich	370215 / 2150-41-6	98%	Custom
Fisher Scientific (via eMolecules)	eMolecules-3370215 / 2150-41-6	98%	1g
ChemScene	CS-0187462 / 2150-41-6	≥97%	Custom

Synthesis of Methyl 2,4-dimethoxybenzoate

The synthesis of **Methyl 2,4-dimethoxybenzoate** can be effectively achieved through the Fischer esterification of 2,4-dimethoxybenzoic acid with methanol, using a strong acid catalyst.

Fischer Esterification Experimental Protocol

This protocol outlines the synthesis of **Methyl 2,4-dimethoxybenzoate** from 2,4-dimethoxybenzoic acid and methanol.

Materials and Reagents:

- 2,4-dimethoxybenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium Chloride (NaCl), saturated aqueous solution (brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Deionized water

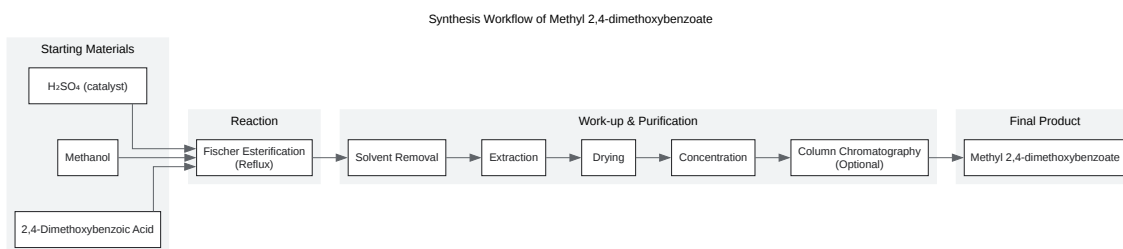
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- TLC plates (silica gel) and developing chamber

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.
- **Drying and Filtration:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

- Final Concentration: Concentrate the organic solution using a rotary evaporator to yield the crude **Methyl 2,4-dimethoxybenzoate**.
- Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: A flowchart illustrating the key stages in the synthesis of **Methyl 2,4-dimethoxybenzoate**.

Biological Activity and Signaling Pathway

While specific biological activities of **Methyl 2,4-dimethoxybenzoate** are not extensively documented in publicly available literature, structurally similar phenolic compounds have been investigated for their effects on cellular signaling pathways. For instance, some phenolic

compounds have been shown to influence the ERK signaling pathway, which plays a crucial role in regulating melanogenesis through the microphthalmia-associated transcription factor (MITF).[1][2][3][4]

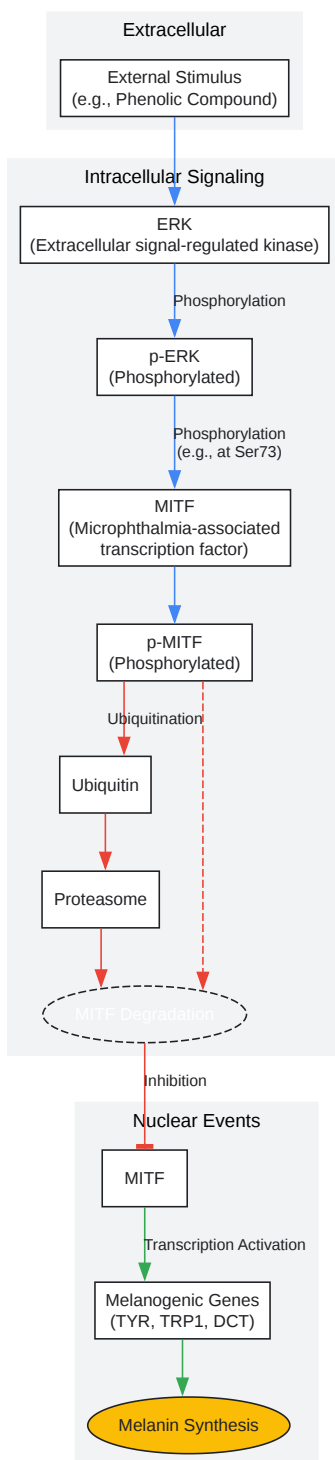
The ERK/MITF Signaling Pathway in Melanogenesis

The extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[4] In the context of melanogenesis, activation of the ERK pathway can lead to the phosphorylation of MITF.[1][3] MITF is a master transcriptional regulator of genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[5][6][7]

Phosphorylation of MITF at specific serine residues, such as Ser73, can target it for ubiquitination and subsequent proteasomal degradation.[1][8][9] This degradation of MITF leads to a downregulation of its target genes, ultimately resulting in the inhibition of melanin production.[1][3] This mechanism is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Signaling Pathway Diagram

Inhibition of Melanogenesis via the ERK/MITF Pathway

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Caption: A diagram illustrating the inhibitory effect on melanogenesis through the ERK-mediated phosphorylation and subsequent proteasomal degradation of MITF.

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